molecular formula C12H22N2O4S B11835141 Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Cat. No.: B11835141
M. Wt: 290.38 g/mol
InChI Key: HCZVHKHJUDCZEO-UHFFFAOYSA-N
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Description

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide is a spirocyclic compound featuring a bicyclic structure with a sulfone group (5,5-dioxide) and a tert-butyl carbamate (Boc) protecting group. The aminomethyl (-CH2NH2) substituent at the 8-position introduces a primary amine functionality, making the molecule a versatile intermediate in medicinal chemistry. Its rigid spirocyclic scaffold enhances conformational stability, which is advantageous in drug design for target-specific interactions .

Properties

Molecular Formula

C12H22N2O4S

Molecular Weight

290.38 g/mol

IUPAC Name

tert-butyl 8-(aminomethyl)-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H22N2O4S/c1-11(2,3)18-10(15)14-7-12(8-14)9(6-13)4-5-19(12,16)17/h9H,4-8,13H2,1-3H3

InChI Key

HCZVHKHJUDCZEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)CN

Origin of Product

United States

Preparation Methods

Bromocyclization of Homoallylamines

AstraZeneca’s optimized method involves cyclizing homoallylamine derivatives using bromine, followed by catalytic debromination. For example:

  • Imine formation : Reacting cyclic ketones (e.g., cyclopentanone) with benzylamine yields Schiff bases.

  • Allyl Grignard addition : Allylmagnesium chloride adds to the imine, forming homoallylamines.

  • Bromocyclization : Treatment with HBr and Br₂ induces cyclization, forming the spirocyclic bromide intermediate.

  • Debromination : Catalytic hydrogenation removes bromine, yielding the 5-thia-2-azaspiro[3.4]octane core.

Key conditions :

  • Solvent: THF or CH₂Cl₂.

  • Temperature: 0–25°C.

  • Yield: 27–36% over four steps.

Sulfide to Sulfone Oxidation

The sulfone group is introduced by oxidizing the sulfide intermediate. Oxone® (potassium peroxymonosulfate) is preferred for its chemoselectivity and mild conditions.

Oxidation Protocol

  • Substrate : 5-thia-2-azaspiro[3.4]octane sulfide.

  • Reagent : Oxone® (2.2 equiv) in a methanol-water mixture (3:1).

  • Conditions : Stirred at 0°C for 2 hours, then warmed to 25°C for 12 hours.

  • Workup : Filtration and column chromatography.

  • Yield : 85–92%.

Mechanistic insight : Oxidation proceeds via a trimethylsilyl sulfinate intermediate, ensuring minimal overoxidation.

Introduction of the Aminomethyl Group

The aminomethyl moiety is installed through hydroxyl group substitution in tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide.

Mitsunobu Reaction

  • Substrate : Hydroxyl-containing intermediate (CAS 1340481-90-4).

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, and phthalimide.

  • Conditions : THF, 0°C → 25°C, 12 hours.

  • Deprotection : Hydrazine in ethanol removes phthalimide, yielding the primary amine.

  • Yield : 78% over two steps.

tert-Butyl Carboxylate Protection

The tert-butyl group is introduced early via Boc protection to prevent side reactions during subsequent steps.

Boc-Anhydride Method

  • Substrate : Spirocyclic amine intermediate.

  • Reagent : Boc₂O (di-tert-butyl dicarbonate) in CH₂Cl₂.

  • Conditions : DMAP catalyst, 25°C, 6 hours.

  • Yield : 95%.

Integrated Synthetic Route

Combining the above steps, the full synthesis proceeds as follows:

StepReactionReagents/ConditionsYield
1Spirocyclic core formationAllyl MgCl, Br₂, HBr, Et₃N36%
2Sulfide oxidationOxone®, MeOH/H₂O90%
3Hydroxyl aminationDIAD, PPh₃, phthalimide, then NH₂NH₂78%
4Boc protectionBoc₂O, DMAP, CH₂Cl₂95%
Total 24%

Challenges and Optimization

Competing Side Reactions

  • Overoxidation : Controlled by using stoichiometric Oxone® at low temperatures.

  • Racemization : Minimized via short reaction times during amination.

Scalability Considerations

  • Bromocyclization : Replacing Br₂ with NBS (N-bromosuccinimide) improves safety for large-scale production.

  • Catalytic Debromination : Pd/C or Raney Ni enables recycling at industrial scales.

Analytical Characterization

Critical data for verifying the final product:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.15–3.30 (m, 4H, spiro-CH₂), 2.85 (s, 2H, NH₂CH₂).

  • HRMS : m/z calcd for C₁₂H₂₂N₂O₄S [M+H]⁺ 290.38, found 290.37.

  • HPLC Purity : ≥95% (C18 column, MeCN/H₂O).

Alternative Approaches

Petasis Reaction

Cyclic ketones react with boronic acids and amines to form spirocyclic amines directly, bypassing bromocyclization. Yields are lower (15–20%) but avoid bromine handling.

Enzymatic Oxidation

Pilot studies using Rhodococcus spp. monooxygenases show promise for sulfide-to-sulfone conversion under mild conditions, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that can be categorized into the following mechanisms:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may help in quenching free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that spirocyclic compounds can modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
  • Cell Viability and Apoptosis Modulation : Studies suggest that related compounds can influence cell viability in various cell lines by regulating apoptotic pathways.

Pharmacological Studies

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide has been investigated for its pharmacological potential, particularly as a candidate for drug development targeting various diseases:

  • Cancer Research : The compound's ability to modulate cell viability and apoptosis makes it a promising candidate for further studies in cancer therapeutics. Its structure may allow it to interact with specific cellular targets involved in tumor growth and metastasis.
  • Neuroprotection : Given its antioxidant properties, research has indicated potential applications in neuroprotection, particularly in neurodegenerative diseases where oxidative stress plays a critical role.

Synthesis and Development

The synthesis of this compound involves several chemical reactions typical of spirocyclic compounds. Understanding these synthetic pathways is crucial for developing derivatives with enhanced biological activity or improved pharmacokinetic properties.

Case Studies

  • Antitumor Activity Assessment : In a study published in PMC, researchers evaluated various derivatives of spirocyclic compounds for their antitumor activity, demonstrating that modifications to the structure could lead to increased potency against specific cancer cell lines .
  • Inflammation Modulation Studies : Another study explored the anti-inflammatory effects of related compounds, showing how structural variations influenced their ability to inhibit inflammatory cytokine production .

Mechanism of Action

The mechanism of action of tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Functional Group Analysis

  • Aminomethyl vs. The primary amine in QM-7977 offers direct nucleophilicity for conjugation .
  • Hydroxymethyl vs. Aminomethyl: The hydroxymethyl analog (MW 259.36) is less basic but more polar, favoring aqueous solubility. In contrast, the aminomethyl group enables pH-dependent solubility and interaction with acidic biological targets .
  • Carboxylic Acid (BD300919): This derivative (MW 319.42) is highly polar and acidic, suitable for forming salts or covalent bonds with amines. It is available in bulk quantities (up to 100g) for industrial applications .
  • Fluoromethyl Substituent: The fluorine atom in this analog enhances lipophilicity and resistance to oxidative metabolism, making it a candidate for CNS-targeting drugs .

Biological Activity

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide (CAS: 1373029-31-2) is a synthetic compound belonging to the class of spirocyclic compounds, which are characterized by their unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H22N2O4S
  • Molecular Weight : 290.38 g/mol
  • Purity : 97%

The compound features a spirocyclic structure that contributes to its potential interactions with biological targets, particularly in the realm of medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that compounds similar to tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of spirocyclic compounds have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

Research has suggested that spirocyclic compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have demonstrated that tert-butyl derivatives can inhibit the proliferation of cancer cell lines, suggesting potential as anticancer agents .

The biological activity of tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, leading to altered signal transduction pathways.
  • Cell Cycle Arrest : Evidence indicates that certain spirocyclic compounds can cause cell cycle arrest in cancer cells, preventing further proliferation.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of spirocyclic compounds similar to tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate. The results showed that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the strain tested .

Evaluation of Anticancer Potential

In another study focusing on anticancer properties, researchers treated various human cancer cell lines with tert-butyl derivatives. The findings revealed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against melanoma and breast cancer cells . The study highlighted the potential for further development into therapeutic agents.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor for metabolic enzymes

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including spirocyclic ring formation, sulfone oxidation, and tert-butoxycarbonyl (Boc) protection. Critical steps include controlling reaction temperature (e.g., −78°C for sensitive intermediates) and using chromatographic purification (silica gel or HPLC) to isolate intermediates. Recrystallization with solvents like ethyl acetate/hexane is often employed to enhance purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) are mandatory for confirming the spirocyclic core and substituents. Infrared (IR) spectroscopy validates functional groups (e.g., carbonyl at ~1700 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry or ring conformation .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is hygroscopic and prone to Boc-group cleavage in acidic or humid environments. Long-term storage requires anhydrous conditions (−20°C under nitrogen). Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can assess decomposition pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

Contradictions in NMR or MS data often arise from diastereomerism or tautomeric equilibria. Use variable-temperature NMR to identify dynamic processes, or employ computational methods (DFT calculations) to predict spectra and match experimental data. Cross-validate with 2D NMR techniques (COSY, NOESY) .

Q. What experimental designs are optimal for studying the environmental fate of this spirocyclic sulfone?

Adopt a split-split-plot design to evaluate degradation pathways across abiotic (hydrolysis, photolysis) and biotic (microbial) conditions. Monitor degradation products via LC-MS/MS and quantify half-lives (t₁/₂) in water/soil matrices. Include controls for pH, temperature, and UV exposure to isolate contributing factors .

Q. How does modifying the aminomethyl group affect the compound’s reactivity and bioactivity?

Replace the aminomethyl moiety with other nucleophiles (e.g., hydroxyl, thiol) and compare reaction kinetics in nucleophilic substitution or cycloaddition reactions. Use in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity. For example, tert-butyl 7-methylene derivatives show enhanced polarity and reactivity due to methylene bridge effects .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

Optimize stepwise Boc protection/deprotection to prevent side reactions. Use flow chemistry for exothermic steps (e.g., sulfone oxidation) to improve scalability. Conduct Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent polarity) impacting yield .

Methodological Comparisons

Parameter This Compound Analogues (e.g., tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate)
Spirocyclic Core 5-Thia-2-azaspiro[3.4]octane5-Azaspiro[2.4]heptane
Key Functional Groups Sulfone, Boc-protected amineKetone, Boc-protected amine
Reactivity High (sulfone enhances electrophilicity)Moderate (ketone less reactive than sulfone)
Purification Challenges Requires repeated chromatographyCrystallizes readily in ethanol/water
Bioactivity Potential Targets sulfotransferasesExplored for kinase inhibition
Data derived from structural and reactivity comparisons in

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